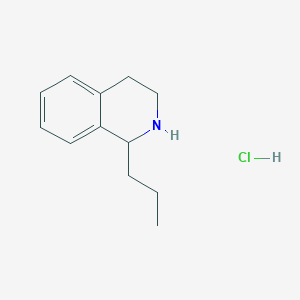

1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C12H17N·HCl. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, a derivative of tetrahydroisoquinolines (THIQ), is known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It’s known that thiq derivatives can act as precursors for various alkaloids displaying multifarious biological activities . The compound might interact with its targets through a series of complex biochemical reactions, potentially involving the isomerization of an iminium intermediate .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be diverse, given the compound’s broad range of biological activities . It’s suggested that the compound might influence the control of neurotransmitter function and prevent neurotoxicity related to monoamine oxidase (MAO) activity in the brain .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be multifaceted, reflecting its diverse biological activities . For instance, it’s suggested that the compound might have neuroprotective effects, potentially antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration .

Biochemical Analysis

Biochemical Properties

1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It is a key fragment of a diverse range of alkaloids and bioactive molecules . It has been observed that this compound exerts diverse biological activities against various infective pathogens and neurodegenerative disorders .

Cellular Effects

It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that similar compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the alkylation of 1,2,3,4-tetrahydroisoquinoline with a propyl halide under basic conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve multicomponent reactions that improve atom economy and yield. These methods may include transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, which involve the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide .

Chemical Reactions Analysis

Types of Reactions

1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form iminium intermediates.

Reduction: Reduction reactions can convert the iminium intermediates back to the tetrahydroisoquinoline form.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines, which can have different biological activities and applications .

Scientific Research Applications

1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.

Industry: The compound is used in the production of various pharmaceuticals and fine chemicals

Comparison with Similar Compounds

Similar Compounds

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.

1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Studied for its antineuroinflammatory effects.

1,2,3,4-Tetrahydroisoquinoline: A parent compound with diverse biological activities

Uniqueness

1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific propyl substitution, which can influence its biological activity and pharmacokinetic properties. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

1-Propyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (PTHIQ) is a derivative of tetrahydroisoquinolines (THIQ), a class of compounds known for their diverse biological activities. This article explores the biological activity of PTHIQ, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines are a significant group of alkaloids that exhibit various pharmacological effects, including neuroprotective, anti-inflammatory, and antiviral activities. The structural diversity within this class allows for a wide range of biological interactions.

PTHIQ's mechanism of action is multifaceted and involves interactions with several biological targets:

- Neurotransmitter Modulation : PTHIQ has been shown to influence neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation may contribute to its neuroprotective effects and potential applications in treating neurodegenerative disorders.

- Antiviral Activity : Recent studies indicate that PTHIQ derivatives exhibit antiviral properties against SARS-CoV-2. For instance, one study demonstrated that a related compound effectively suppressed viral replication in Vero E6 cells with an EC50 of 2.78 μM . This suggests that PTHIQ may share similar antiviral mechanisms.

PTHIQ interacts with various enzymes and proteins, influencing cellular functions. Key biochemical properties include:

- Enzyme Interactions : PTHIQ can act as an inhibitor or modulator of specific enzymes involved in cellular signaling pathways. This interaction can lead to alterations in gene expression and metabolic processes.

- Cellular Effects : The compound's influence on cell signaling pathways can result in significant changes in cellular metabolism and function. For example, it may enhance apoptosis in cancer cells by activating caspase pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Neuroprotective properties | Methyl substitution enhances neuroactivity |

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | Anti-neuroinflammatory effects | Benzyl group increases lipophilicity |

| 1-Propyl-1,2,3,4-tetrahydroisoquinoline | Antiviral and neuroprotective effects | Propyl substitution affects pharmacokinetics |

Neuroprotective Effects

A study investigated the neuroprotective potential of THIQ derivatives, including PTHIQ. The results indicated that these compounds could reduce oxidative stress and neuronal apoptosis in models of neurodegeneration .

Antiviral Activity

Another significant study highlighted the antiviral efficacy of THIQ derivatives against SARS-CoV-2. The compound exhibited a selective index exceeding 63.49 in Vero E6 cells, indicating potent antiviral activity comparable to established treatments like chloroquine .

Properties

IUPAC Name |

1-propyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-2-5-12-11-7-4-3-6-10(11)8-9-13-12;/h3-4,6-7,12-13H,2,5,8-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFVQGNTCZAURX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C2=CC=CC=C2CCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.